molecular formula C9H12BrNO B1415564 (2-Bromo-3-ethoxyphenyl)methanamine CAS No. 1934458-37-3

(2-Bromo-3-ethoxyphenyl)methanamine

Cat. No. B1415564
M. Wt: 230.1 g/mol
InChI Key: NIZAKGQEGXTVHJ-UHFFFAOYSA-N
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Description

“(2-Bromo-3-ethoxyphenyl)methanamine” is a chemical compound with the molecular formula C9H12BrNO . It has a molecular weight of 230.1 g/mol. It is used in various research and industrial applications .


Molecular Structure Analysis

The InChI code for “(2-Bromo-3-ethoxyphenyl)methanamine” is 1S/C9H12BrNO/c1-2-12-8-5-3-4-7(6-11)9(8)10/h3-5H,2,6,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure .

Scientific Research Applications

Synthesis and Characterization

(2-Bromo-3-ethoxyphenyl)methanamine and its derivatives are often synthesized for various scientific research applications, particularly in organic and medicinal chemistry. Kobayashi et al. (2013) demonstrated the synthesis of 2,3-dihydro-1H-isoindole-1-thiones using a reaction involving (2-bromophenyl)methanamine, showcasing its utility in constructing complex heterocyclic structures. The synthesized compounds were characterized using techniques like NMR spectroscopy and mass spectrometry, which are essential for confirming the structure and purity of the compounds produced during the synthesis (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).

Antimicrobial and Anticancer Studies

In the realm of biological applications, Preethi et al. (2021) explored the antimicrobial and anticancer potential of compounds derived from (2-bromo-3-ethoxyphenyl)methanamine. The study synthesized Schiff base rare earth metal complexes and evaluated their efficacy against various microbial strains and cancer cell lines, providing insights into their potential therapeutic applications (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Vibrational Spectroscopic Characterization

Singh et al. (2019) focused on the vibrational spectroscopic characterization of a chalcone derivative involving (2-bromo-3-ethoxyphenyl)methanamine. The study combined experimental techniques with theoretical computations to explore the molecule's properties for potential nonlinear optical applications, highlighting the compound's versatility in materials science (Singh, Kumar, Reena, Gupta, Patil, Prabhu, & Garde, 2019).

Novel Methodologies in Organic Synthesis

Pradeep et al. (2016) introduced novel methodologies for synthesizing complex organic frameworks using derivatives of (2-bromo-3-ethoxyphenyl)methanamine. Their work demonstrates the compound's utility in constructing pharmacologically relevant structures, contributing to the development of new synthetic routes in organic chemistry (Pradeep, Ngwira, Reynolds, Rousseau, Lemmerer, Fernandes, Johnson, & Koning, 2016).

properties

IUPAC Name

(2-bromo-3-ethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-12-8-5-3-4-7(6-11)9(8)10/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZAKGQEGXTVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-3-ethoxyphenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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